Pro-Arg-Gly

Description

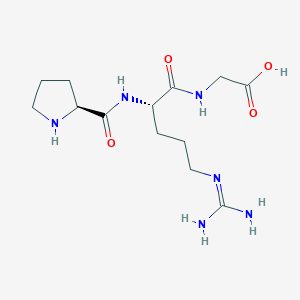

Structure

3D Structure

Properties

Molecular Formula |

C13H24N6O4 |

|---|---|

Molecular Weight |

328.37 g/mol |

IUPAC Name |

2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid |

InChI |

InChI=1S/C13H24N6O4/c14-13(15)17-6-2-4-9(11(22)18-7-10(20)21)19-12(23)8-3-1-5-16-8/h8-9,16H,1-7H2,(H,18,22)(H,19,23)(H,20,21)(H4,14,15,17)/t8-,9-/m0/s1 |

InChI Key |

BNBBNGZZKQUWCD-IUCAKERBSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Pro-Arg-Gly peptide structure and conformation

An In-depth Technical Guide to the Structure and Conformation of the Pro-Arg-Gly (PRG) Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound (PRG) tripeptide is a sequence of significant interest in biochemistry and drug development due to its presence in various biologically active proteins and its potential therapeutic applications. Understanding its three-dimensional structure and conformational dynamics is crucial for elucidating its function and for the rational design of peptidomimetics. This technical guide provides a comprehensive overview of the structural features of the PRG peptide, details the primary experimental and computational methodologies used for its characterization, and discusses its biological relevance.

Introduction to the this compound Peptide

The this compound (PRG) peptide is an oligopeptide composed of three amino acid residues: Proline (Pro), Arginine (Arg), and Glycine (Gly).[1] The unique properties of these constituent amino acids—Proline's conformational rigidity, Arginine's bulky, positively charged side chain, and Glycine's exceptional flexibility—confer a distinct structural profile to the PRG motif.[2][3] This sequence is found in proteins involved in critical biological processes, including protein-protein interactions and blood coagulation. Furthermore, the PRG peptide itself has been shown to exhibit neuroprotective effects, specifically in rescuing cells from amyloid beta-peptide-induced death, highlighting its therapeutic potential.[4]

Physicochemical Properties

A summary of the fundamental physicochemical properties of the this compound peptide is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₄N₆O₄ | [1] |

| Molecular Weight | 328.37 g/mol | [1] |

| Canonical SMILES | C1CC(N(C1)C(=O)C(CCCNC(=N)N)NC(=O)CN)C(=O)O | [1] |

| IUPAC Name | 2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid | [1] |

Table 1: Physicochemical properties of the this compound peptide.

Structural and Conformational Analysis

The conformation of the PRG peptide is a result of the interplay between the intrinsic properties of its amino acids and the surrounding environment.

-

Proline (Pro): The cyclic nature of Proline's side chain, which connects back to the backbone nitrogen, restricts the phi (φ) dihedral angle to approximately -60° to -75°. This rigidity often induces turns or kinks in the peptide backbone and protects against proteolytic degradation.[2][5]

-

Arginine (Arg): Arginine possesses a long, flexible side chain terminating in a positively charged guanidinium group. This group can form strong hydrogen bonds and salt bridges, playing a critical role in molecular recognition and binding.[2]

-

Glycine (Gly): As the only achiral amino acid with a single hydrogen atom for a side chain, Glycine exhibits the greatest conformational flexibility. This allows it to adopt a wide range of phi (φ) and psi (ψ) dihedral angles, often facilitating tight turns in peptide structures that would be sterically hindered for other residues.[3]

The Pro-Arg sequence is a recognized motif for binding to WW domains, which are crucial modules in protein-protein interaction networks.[6] Moreover, the Pro-Gly sequence is a well-known inducer of β-turns, a common type of non-regular secondary structure that causes a reversal in the direction of the polypeptide chain.[7]

Conformational Preferences and Quantitative Data

| Residue | Dihedral Angle | Conformation 1 (kcal/mol) | Conformation 2 (kcal/mol) |

| Arg | φ | -153.2 | -153.2 |

| ψ | 158.5 | 158.4 | |

| ω | 179.9 | 179.9 | |

| Pro | φ | -63.7 | -63.7 |

| ψ | 148.9 | 148.9 | |

| ω | 179.9 | 179.9 | |

| Gly | φ | 152.0 | -151.7 |

| ψ | -176.4 | 165.4 | |

| ω | -179.9 | -179.9 |

Table 2: Example low-energy dihedral angles for an Arg-Pro-Gly sequence within a pentapeptide, as determined by molecular mechanics. The values illustrate the conformational possibilities. Data adapted from a study on Arg-Pro-Pro-Gly-Phe.[8]

Methodologies for Structural Elucidation

A combination of experimental and computational techniques is required to fully characterize the structure and conformation of the PRG peptide.

Experimental Protocols

NMR spectroscopy is the foremost technique for determining the three-dimensional structure of peptides in solution, providing insights into their native conformational dynamics.[9]

-

Objective: To determine the solution structure and dynamics of the PRG peptide.

-

Methodology:

-

Sample Preparation: The synthesized and purified PRG peptide is dissolved in a suitable solvent (e.g., 90% H₂O/10% D₂O) to a concentration of 1-5 mM.[10] The pH is adjusted to a value that ensures stability and mimics physiological conditions.

-

Data Acquisition: A suite of NMR experiments is performed on a high-field spectrometer. This includes:

-

1D ¹H spectra: To assess sample purity and folding.[11]

-

2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

2D COSY (Correlated Spectroscopy): To identify scalar-coupled protons within residues.[10]

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation.[11]

-

-

Data Analysis:

-

Resonance Assignment: The signals in the spectra are assigned to specific protons in the PRG sequence.

-

Constraint Extraction: NOE cross-peaks are integrated to derive inter-proton distance restraints. Dihedral angle restraints can be derived from coupling constants.

-

Structure Calculation: The experimental restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) that employ distance geometry or molecular dynamics algorithms to generate an ensemble of structures consistent with the data.[12]

-

-

This technique provides a high-resolution, static picture of the peptide's structure in a crystalline state.[13]

-

Objective: To determine the atomic-resolution crystal structure of the PRG peptide.

-

Methodology:

-

Crystallization: The purified peptide is subjected to a wide range of crystallization screening conditions (e.g., hanging-drop or sitting-drop vapor diffusion) to find conditions (precipitant, pH, temperature) that yield diffraction-quality crystals.[14][15]

-

Data Collection: A single crystal is cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The resulting diffraction pattern is recorded on a detector.[16]

-

Structure Determination:

-

Data Processing: The diffraction intensities are indexed, integrated, and scaled.

-

Phasing: The phase problem is solved using methods like molecular replacement (if a homologous structure exists) or experimental phasing.

-

Model Building and Refinement: An initial atomic model is built into the electron density map and then refined to best fit the experimental data, resulting in a final coordinate file.[15]

-

-

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides in solution.[13]

-

Objective: To analyze the secondary structure elements (e.g., β-turn, random coil, polyproline II helix) of the PRG peptide.

-

Methodology:

-

Sample Preparation: The peptide is dissolved in a non-absorbing buffer (e.g., phosphate buffer) to a concentration of approximately 50-100 µM.[17]

-

Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-260 nm) using a spectropolarimeter.[18]

-

Data Analysis: The resulting spectrum, which plots molar ellipticity versus wavelength, is analyzed. A positive band around 228 nm and a strong negative band around 206 nm are characteristic of a polyproline type II (PPII) helix, a conformation common for proline-rich sequences.[17] β-turns also have distinct spectral features.

-

Computational Protocols

MD simulations provide a detailed view of the peptide's conformational landscape and dynamics over time.[19]

-

Objective: To explore the conformational flexibility and stable states of the PRG peptide in a simulated environment.

-

Methodology:

-

System Setup: An initial 3D structure of the PRG peptide is generated. It is placed in a simulation box and solvated with an explicit water model (e.g., TIP3P). Counter-ions are added to neutralize the system.[20]

-

Force Field Selection: A suitable force field (e.g., CHARMM, AMBER) is chosen to describe the interatomic potentials.[21]

-

Simulation Protocol:

-

Energy Minimization: The system's energy is minimized to remove steric clashes.

-

Equilibration: The system is gradually heated to the target temperature and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable state.

-

Production Run: A long simulation (nanoseconds to microseconds) is run to generate a trajectory of the peptide's atomic coordinates over time.[19]

-

-

Trajectory Analysis: The trajectory is analyzed to determine properties such as RMSD (Root Mean Square Deviation), hydrogen bond occupancy, and dihedral angle distributions to identify dominant conformations.

-

Biological Relevance and Interactions

The PRG motif is not merely a structural curiosity; it is a key player in several biological pathways.

Inhibition of Fibrin Polymerization

The sequence Gly-Pro-Arg is critical for the polymerization of fibrin, the final step in the blood coagulation cascade. Peptides containing the Gly-Pro-Arg-Pro (GPRP) sequence, an analogue of the fibrin α-chain N-terminus, can bind to fibrinogen and inhibit its polymerization into a fibrin gel.[22][23] This interaction is a target for anticoagulant therapies.

WW Domain Recognition

Certain WW domains, which are protein-protein interaction modules involved in signaling, specifically recognize a Pro-Arg motif.[6] This interaction suggests a role for PRG-containing proteins in cellular signaling pathways, where they might act as adaptors or scaffolds to bring other proteins together.

Conclusion

The this compound peptide possesses a unique and functionally significant structural profile governed by the distinct characteristics of its constituent amino acids. Its conformation, likely featuring turn-like structures, can be comprehensively characterized through a synergistic application of high-resolution experimental techniques like NMR and X-ray crystallography, complemented by CD spectroscopy and powerful computational methods such as MD simulations. A thorough understanding of the PRG structure is paramount for researchers in drug development, as it underpins its role in critical biological processes like hemostasis and cellular signaling, and informs the design of novel therapeutics targeting these pathways.

References

- 1. This compound | C13H24N6O4 | CID 9862240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amino acid - Wikipedia [en.wikipedia.org]

- 3. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]

- 4. A three amino acid peptide, Gly-Pro-Arg, protects and rescues cell death induced by amyloid beta-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conformational profile of a proline-arginine hybrid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel pro-Arg motif recognized by WW domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sequence dependent folding motifs of the secondary structures of Gly-Pro and Pro-Gly containing oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bsuj.bsu.edu.az [bsuj.bsu.edu.az]

- 9. UQ eSpace [espace.library.uq.edu.au]

- 10. chem.uzh.ch [chem.uzh.ch]

- 11. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. How to Identify the Structure of Peptides | MtoZ Biolabs [mtoz-biolabs.com]

- 14. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. theisticscience.com [theisticscience.com]

- 20. youtube.com [youtube.com]

- 21. m.youtube.com [m.youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. Gly-Pro-Arg-Pro-OH - Echelon Biosciences [echelon-inc.com]

biological functions of Prolyl-arginyl-glycine

An In-depth Technical Guide to the Biological Functions of Prolyl-arginyl-glycine and Related Peptides

Introduction

This technical guide provides a comprehensive overview of the biological functions of the tripeptide Prolyl-arginyl-glycine (PRG) and structurally related peptides containing proline, arginine, and glycine residues. While specific data on PRG is limited, this document synthesizes available research on analogous peptides to offer insights into their potential therapeutic and physiological roles. This guide is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways to facilitate further investigation and application.

Core Biological Functions and Quantitative Data

Peptides incorporating proline, arginine, and glycine exhibit a range of biological activities, from neuroprotection to regulation of metabolic and coagulation systems. The precise function is highly dependent on the amino acid sequence.

Neuroprotective and Neuroregenerative Effects

The tripeptide Glycyl-prolyl-arginine (GPR) has demonstrated significant neuroprotective properties against amyloid β-peptide (Aβ)-induced toxicity, a key factor in the pathogenesis of Alzheimer's disease.[1] Studies on cultured rat hippocampal neurons have shown that GPR can prevent neuronal death by inhibiting apoptosis.[1]

Similarly, the tripeptide Pro-Gly-Pro (PGP) has been shown to possess neuroprotective and neuroregenerative capabilities. In an in vitro model of mechanical injury, PGP treatment increased the survival of neuroglial cells by mitigating cellular calcium overload and preventing mitochondrial dysfunction.[2]

Table 1: Quantitative Data on the Neuroprotective Effects of Gly-Pro-Arg (GPR)

| Parameter | Experimental Condition | Result | Reference |

| Lactate Dehydrogenase (LDH) Release | Aβ-induced toxicity in cultured rat hippocampal neurons | GPR (10-100 µM) prevented Aβ-mediated increase in LDH release | [1] |

| MTT Reduction | Aβ-induced toxicity in cultured rat hippocampal neurons | GPR (10-100 µM) prevented Aβ inhibition of MTT reduction | [1] |

| Caspase-3 Activation | 20 µM Aβ25-35 and 5 µM Aβ1-40 in cultured rat hippocampal neurons | GPR effectively prevented Aβ-mediated activation of caspase-3 | [1] |

| p53-Positive Cells | Aβ-induced toxicity in cultured rat hippocampal neurons | GPR prevented the Aβ-mediated increase in p53-positive cells | [1] |

Regulation of Anticoagulation and Insular Systems

Intranasal administration of the regulatory peptide Pro-Arg-Gly (PRG) in rats with persistent hyperglycemia has been shown to improve the blood's antiplatelet and anticoagulant-fibrinolytic potential. Furthermore, it was observed to normalize blood sugar levels compared to control animals.

Fibrin Polymerization Inhibition

The tetrapeptide Gly-Pro-Arg-Pro (GPRP) acts as an inhibitor of fibrin polymerization.[3][4] It mimics the N-terminal Gly-Pro-Arg region in the α chain of the fibrin protein.[3] Its amide derivative, Gly-Pro-Arg-Pro-NH2, inhibits the early stages of fibrin polymerization by preventing the degradation of fibrinogen and fragment D.[4]

Regulation of IGF-1 Expression

The dipeptide Pro-Gly has been found to promote the expression and secretion of Insulin-like Growth Factor 1 (IGF-1) in HepG2 cells and female mice.[5] This effect is mediated through the activation of the JAK2/STAT5 signaling pathway in a peptide transporter 1 (PepT1)-dependent manner.[5]

Signaling Pathways

Pro-Gly Induced IGF-1 Secretion via JAK2/STAT5 Pathway

The dipeptide Pro-Gly promotes IGF-1 expression and secretion by activating the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway. This process is dependent on the presence of the peptide transporter 1 (PepT1).

Caption: Pro-Gly mediated activation of the JAK2/STAT5 pathway leading to IGF-1 secretion.

Experimental Protocols

Neuroprotection Assay for Gly-Pro-Arg (GPR)

Objective: To examine the neuroprotective role of GPR against amyloid β-peptide (Aβ)-induced toxicity in cultured rat hippocampal neurons.[1]

Methodology:

-

Cell Culture: Primary hippocampal neurons are cultured from Sprague-Dawley rat embryos.

-

Aβ Treatment: Neurons are exposed to Aβ25-35 (20 µM) or Aβ1-40 (5 µM) to induce neurotoxicity.

-

GPR Treatment: GPR is co-administered with Aβ at concentrations ranging from 10 to 100 µM. In rescue experiments, GPR is added 24 or 48 hours after Aβ exposure.

-

LDH Assay: Lactate dehydrogenase release into the culture medium is measured to quantify cell death.

-

MTT Assay: MTT reduction is assessed to determine mitochondrial function and cell viability.

-

Immunohistochemistry: Cells are stained for activated caspase-3 and p53 to evaluate apoptotic pathways.

Caption: Experimental workflow for assessing the neuroprotective effects of Gly-Pro-Arg.

In Vitro Scratch Assay for Pro-Gly-Pro (PGP)

Objective: To model mechanical injury in primary neuronal cultures and assess the neuroregenerative potential of PGP.[2]

Methodology:

-

Cell Culture: Primary neuroglial cultures are established.

-

Scratch Injury: A mechanical injury is created in the confluent cell monolayer using a sterile pipette tip.

-

PGP Treatment: PGP is applied to the culture medium. Prophylactic application involves adding PGP (100 µM) before the scratch. Therapeutic application involves adding PGP (30 µM) for three or six days post-injury.

-

Calcium Imaging: Intracellular calcium levels ([Ca2+]i) are monitored to assess homeostasis.

-

Mitochondrial Potential Measurement: The mitochondrial membrane potential (ΔΨm) is measured to evaluate mitochondrial function.

-

Immunofluorescence: Staining for neuronal and glial markers is performed to assess cell migration and astrogliosis.

-

ELISA: Levels of Brain-Derived Neurotrophic Factor (BDNF) and Neuron-Specific Enolase (NSE) are quantified.

Conclusion

The peptides composed of proline, arginine, and glycine residues display a remarkable diversity of biological functions. While research on Prolyl-arginyl-glycine is still emerging, the significant neuroprotective, anti-apoptotic, and metabolic regulatory roles of its related peptides, such as Gly-Pro-Arg and Pro-Gly, underscore the therapeutic potential of this class of molecules. The detailed methodologies and pathway diagrams provided in this guide offer a solid foundation for future research and development in this promising area. Further investigation into the specific mechanisms of action of this compound is warranted to fully elucidate its physiological and pharmacological profile.

References

- 1. A three amino acid peptide, Gly-Pro-Arg, protects and rescues cell death induced by amyloid beta-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ≥95% (HPLC), fibrin polymerization inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 4. Gly-Pro-Arg-Pro-NH2 - Echelon Biosciences [echelon-inc.com]

- 5. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]

Unraveling the Arg-Gly-Asp (RGD) Sequence: A Technical Guide to its Discovery, Function, and Therapeutic Potential

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) is a cornerstone of cell adhesion research, representing the most common peptide motif through which cells bind to the extracellular matrix (ECM).[1] This guide provides a comprehensive overview of the discovery, biological origin, and multifaceted functions of the RGD sequence. It delves into the quantitative biophysical data governing its interactions, details the experimental protocols for its study, and visualizes the critical signaling pathways it commands. While the initial query focused on the Pro-Arg-Gly (PRG) sequence, the vast body of scientific literature points to RGD as the pivotal and extensively studied motif in this context, suggesting a likely transposition of amino acids in the original query. The PRG sequence, in contrast, is primarily recognized for its interaction with fibrinopeptide A and is not established as a canonical cell adhesion motif.[2]

Discovery and Origin of the RGD Motif

The seminal discovery of the RGD sequence as the minimal recognition site within fibronectin essential for cell attachment was made by Ruoslahti and Pierschbacher in the early 1980s.[1] Their work involved synthesizing various peptides based on the presumed cell attachment site of fibronectin and testing their ability to promote cell adhesion when coupled to a surface.[1] This pivotal research identified the RGD tripeptide as the key player in mediating this interaction.

The RGD motif is found in a multitude of ECM proteins, including fibronectin, fibrinogen, vitronectin, and osteopontin, highlighting its fundamental role in cell-matrix interactions across a wide range of species, from Drosophila to humans.[1] This evolutionary conservation underscores its critical importance in multicellular life. The primary receptors for the RGD sequence are a subset of the integrin family of cell surface proteins, which recognize and bind to this motif, thereby mediating both cell-substratum and cell-cell interactions.[3]

Quantitative Analysis of RGD-Integrin Interactions

The binding affinity of RGD-containing ligands to integrins is a crucial determinant of cellular response. This interaction is often characterized by the dissociation constant (Kd), with lower Kd values indicating stronger binding. The affinity can be influenced by the amino acids flanking the RGD core and the peptide's conformation (linear versus cyclic).

| Peptide/Ligand | Integrin Subtype | Binding Affinity (Kd) | Experimental Method |

| GRGDSP (linear) | α5β1 | ~1000-fold less than Fn | Cell Attachment Assay |

| Cyclic RGD Peptides | Various | Generally higher than linear | Various |

| Fibronectin (full-length) | α5β1 | High affinity | Cell Attachment Assay |

| Vitronectin | αvβ3 | High affinity | Not Specified |

| Fibrinogen | αIIbβ3 | High affinity | Not Specified |

This table presents a summary of representative binding affinities. Actual values can vary depending on the specific experimental conditions.

Experimental Protocols

The study of the RGD sequence and its interactions involves a range of sophisticated experimental techniques. Below are outlines of key methodologies.

Solid-Phase Peptide Synthesis (SPPS) of RGD Peptides

Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides like those containing the RGD sequence.

Workflow for Solid-Phase Peptide Synthesis:

Caption: Workflow of Solid-Phase Peptide Synthesis (SPPS) for an RGD peptide.

Methodology:

-

Resin Preparation: A solid support resin, typically a polystyrene-based polymer, is functionalized with a linker.

-

First Amino Acid Attachment: The C-terminal amino acid (e.g., Aspartic acid), with its alpha-amino group protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, is covalently attached to the resin.

-

Deprotection: The Fmoc protecting group is removed using a mild base, typically piperidine in a solvent like N,N-dimethylformamide (DMF), to expose the free amino group.

-

Coupling: The next Fmoc-protected amino acid (e.g., Glycine) is activated with coupling reagents (e.g., HBTU, DIC/HOBt) and added to the resin to form a peptide bond with the free amino group of the preceding amino acid.

-

Washing: The resin is washed to remove excess reagents and byproducts.

-

Iteration: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid (e.g., Arginine) until the desired peptide sequence is assembled.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid, such as trifluoroacetic acid (TFA), often with scavengers to prevent side reactions.

-

Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Cell Adhesion Assay

This assay quantifies the ability of cells to attach to a substrate coated with an RGD-containing ligand.

Workflow for a Cell Adhesion Assay:

Caption: General workflow for a cell adhesion assay.

Methodology:

-

Plate Coating: Wells of a microtiter plate are coated with the RGD-containing peptide or protein of interest and incubated to allow for adsorption to the surface.

-

Blocking: Non-specific binding sites on the plate are blocked with an inert protein, such as bovine serum albumin (BSA).

-

Cell Seeding: A suspension of cells is added to the coated wells.

-

Incubation: The plate is incubated under appropriate cell culture conditions to allow for cell attachment.

-

Washing: Non-adherent cells are removed by gentle washing.

-

Quantification: The number of adherent cells is quantified. This can be done by staining the cells with a dye (e.g., crystal violet) and measuring the absorbance, or by lysing the cells and measuring the activity of an intracellular enzyme.

RGD-Mediated Signaling Pathways

The binding of RGD-containing ECM proteins to integrins triggers a cascade of intracellular signaling events that regulate a wide array of cellular processes, including survival, proliferation, migration, and differentiation.

Simplified RGD-Integrin Signaling Pathway:

Caption: A simplified diagram of the RGD-integrin mediated signaling cascade.

Upon ligand binding, integrins cluster and recruit a variety of signaling molecules to the cell membrane, forming focal adhesions. A key early event is the autophosphorylation and activation of Focal Adhesion Kinase (FAK). Activated FAK serves as a docking site for other proteins, including the Src family of tyrosine kinases, which further phosphorylate FAK and other substrates. This initiates downstream signaling cascades, such as the Ras-Raf-MEK-ERK (MAPK) pathway, which ultimately leads to changes in gene expression that control cell behavior.

Role in Drug Development and Discovery

The critical role of the RGD-integrin interaction in processes such as angiogenesis (new blood vessel formation) and tumor metastasis has made it an attractive target for drug development. RGD-based therapeutics fall into several categories:

-

RGD Peptides and Mimetics: Synthetic RGD peptides, often cyclized to improve stability and selectivity, can act as antagonists, blocking the interaction between integrins and their natural ligands.[3] These have been investigated for their potential in treating cancer and thrombosis.[3]

-

Drug Targeting: RGD peptides can be conjugated to nanoparticles, liposomes, or cytotoxic drugs to specifically target tumors that overexpress certain integrins. This targeted delivery approach can increase the efficacy of the drug while reducing systemic toxicity.

The development of next-generation sequencing (NGS) and other high-throughput technologies is further accelerating the discovery of new drug targets and the understanding of genetic variations that may influence the efficacy of RGD-based therapies.[4][5]

Conclusion

The discovery of the RGD sequence has fundamentally transformed our understanding of cell adhesion and signaling. From its initial identification as a short peptide motif in fibronectin, it has become a major focus of research in cell biology, materials science, and medicine. The ability to synthesize RGD-containing peptides and to dissect the signaling pathways they activate has provided powerful tools for both basic research and the development of novel therapeutics. The ongoing exploration of the intricacies of RGD-integrin interactions promises to yield further insights and innovative strategies for treating a range of human diseases.

References

Pro-Arg-Gly in collagen triple-helix stability

An In-depth Technical Guide to the Role of the Pro-Arg-Gly Triplet in Collagen Triple-Helix Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collagen, the most abundant protein in mammals, owes its structural integrity to its unique triple-helical structure, formed by the repetition of the Gly-X-Y amino acid triplet. While the Gly-Pro-Hyp sequence is the most common and a major contributor to stability, other triplets play crucial roles in collagen's structure and function. This technical guide provides a detailed examination of the this compound (P-R-G) triplet's contribution to the stability of the collagen triple-helix. We synthesize findings from biophysical studies, present quantitative data on thermal stability, detail common experimental protocols, and illustrate the underlying molecular interactions and experimental workflows. This document is intended for researchers in biochemistry, materials science, and drug development who are focused on collagen biology, biomaterials design, and targeting the extracellular matrix.

Introduction to Collagen Stability

The stability of the collagen triple-helix is a complex interplay of various factors. The defining feature is the repeating Gly-X-Y sequence, which allows three parallel polypeptide strands (in a left-handed polyproline II-type helix) to coil into a right-handed superhelix.[1] The small size of the glycine residue is essential, as it occupies the sterically hindered space at the core of the triple helix.[1]

The imino acids proline (Pro) and 4-hydroxyproline (Hyp) are key contributors to stability.[1] Proline residues in the X position and hydroxyproline in the Y position pre-organize the polypeptide chain into the necessary conformation, reducing the entropic cost of folding.[1] The stability of collagen and collagen-mimetic peptides (CMPs) is typically quantified by the melting temperature (T_m), the temperature at which 50% of the triple-helical structure is lost.[2]

While Gly-Pro-Hyp is a paradigm for stability, natural collagen sequences are diverse. The positively charged amino acid arginine (Arg) is frequently found in the Y-position, where it can significantly influence local stability and mediate molecular interactions.[3][4] Understanding the specific contribution of triplets like this compound is critical for predicting collagen stability from its primary sequence and for designing novel collagen-based biomaterials and therapeutics.[5][6]

The Role of this compound in Triple-Helix Stability

Studies using "host-guest" peptides, where a specific Gly-X-Y triplet is embedded within a stable host sequence (like (Gly-Pro-Hyp)n), have been instrumental in dissecting the contribution of individual triplets. Research shows that when the this compound triplet is placed in a stabilizing Gly-Pro-Hyp-rich environment, it confers a level of thermal stability comparable to the canonical Gly-Pro-Hyp triplet.[7]

The stabilizing effect of arginine is highly position-dependent. Arginine provides high stability when it is in the Y-position (Gly-X-Arg) but is less stabilizing in the X-position.[4][7] This preference is attributed to the potential for the arginine side chain's guanidinium group to form favorable interactions, such as hydrogen bonds with the carbonyl groups of neighboring chains or cation-π interactions with aromatic residues.[4][8]

However, the context of the this compound triplet is crucial. While a single this compound unit can be highly stabilizing, the incorporation of multiple, contiguous Gly-Pro-Arg triplets has been shown to be destabilizing.[7] This is attributed to electrostatic repulsion between the closely spaced, positively charged arginine side chains.[7]

Cation-π Interactions

Recent studies have highlighted the role of cation-π interactions in stabilizing the collagen triple helix. These non-covalent interactions occur between the positively charged guanidinium group of arginine and the electron-rich face of an aromatic ring (e.g., Phenylalanine, Tyrosine).[8][9] Molecular modeling and experimental data show that these interactions can form between adjacent collagen strands and contribute significantly to conformational stability.[8][10] The stabilizing effect is dependent on the relative positions of the cationic and aromatic residues.[8][9] Arginine has been shown to form more stable cation-π pairs than lysine, further underscoring its unique role in collagen structure.[8][10]

Quantitative Data on Thermal Stability

The thermal stability of collagen-mimetic peptides is a key indicator of the contribution of specific amino acid triplets. The following tables summarize quantitative data from studies on peptides containing the this compound sequence.

| Peptide Sequence | Guest Triplet | Melting Temperature (T_m) in °C | Reference |

| Ac-(Gly-Pro-Hyp)₈-Gly-Gly-NH₂ | Host Peptide | 47.3 | [11] |

| Ac-(Gly-Pro-Hyp)₃-Gly-Pro-Arg-(Gly-Pro-Hyp)₄-Gly-Gly-NH₂ | Gly-Pro-Arg | 47.2 | [7][11] |

| Ac-(Gly-Pro-Hyp)₃-Gly-Pro-Lys-(Gly-Pro-Hyp)₄-Gly-Gly-NH₂ | Gly-Pro-Lys | 42.1 | [7] |

| Ac-(Gly-Pro-Hyp)₃-Gly-Arg-Hyp-(Gly-Pro-Hyp)₄-Gly-Gly-NH₂ | Gly-Arg-Hyp | 39.5 | [7] |

| Ac-(Gly-Pro-Hyp)₃-Gly-Pro-homoArg-(Gly-Pro-Hyp)₄-Gly-Gly-NH₂ | Gly-Pro-homoArg | 43.1 | [7] |

| Table 1: Melting temperatures (T_m) of host-guest peptides comparing Gly-Pro-Arg with other triplets. The data demonstrates that Gly-Pro-Arg is uniquely as stabilizing as the host Gly-Pro-Hyp triplet. |

| Peptide Model | Arginine Content | Melting Temperature (T_m) in °C | Reference |

| Host peptide with all Y-positions as Hyp | 0% Arg | 47.2 | [4] |

| Heterotrimer with one chain containing Arg at all Y-positions | 33% Arg in Y-positions | 44.5 | [4] |

| Heterotrimer with two chains containing Arg at all Y-positions | 66% Arg in Y-positions | 40.8 | [4] |

| Homotrimer with all three chains containing Arg at all Y-positions (e.g., (GPR)n) | 100% Arg in Y-positions | 37.5 | [4] |

| Table 2: Effect of increasing arginine content in the Y-position on the thermal stability of heterotrimeric host-guest peptides. A higher density of Arg residues leads to decreased stability, likely due to charge repulsion. |

Key Experimental Protocols

The characterization of collagen-mimetic peptides relies on a suite of biophysical and biochemical techniques. Below are detailed methodologies for the key experiments cited in the study of this compound containing peptides.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for producing synthetic collagen-mimetic peptides.[12]

-

Resin Preparation: Peptides are synthesized on a solid support resin, such as a pre-derivatized Fmoc-Gly-2-chlorotrityl resin.[13]

-

Iterative Coupling: The peptide chain is elongated through iterative cycles of deprotection and coupling.

-

Deprotection: The N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group is removed using a solution of piperidine in dimethylformamide (DMF).[12]

-

Coupling: The next Fmoc-protected amino acid (or a pre-coupled tripeptide like Fmoc-Pro-Y-Gly-OH) is activated with a coupling reagent (e.g., HBTU/HOBt or HATU) and coupled to the N-terminus of the growing peptide chain.[12] Double coupling may be used for difficult sequences.[13]

-

-

Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water) to prevent side reactions.

-

Purification and Verification: The crude peptide is precipitated, lyophilized, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to confirm the formation of the collagen triple-helix and to measure its thermal stability.[14] The collagen triple-helix has a characteristic CD spectrum with a small positive peak around 225 nm and a large negative trough below 210 nm.

-

Sample Preparation: Purified peptides are dissolved in a suitable buffer, such as phosphate-buffered saline (PBS), at a known concentration (e.g., 0.1-1.0 mg/mL).[15]

-

Wavelength Scan: The sample is placed in a quartz cuvette, and a CD spectrum is recorded from approximately 190 nm to 260 nm at a low temperature (e.g., 4°C) to ensure the peptide is fully folded. The characteristic triple-helix spectrum confirms proper conformation.

-

Thermal Melting Analysis (T_m Determination):

-

The CD signal at the characteristic peak (around 225 nm) is monitored as the temperature is increased at a controlled rate (e.g., 0.25 °C/min).[2][16]

-

As the triple helix denatures (melts) into random coils, the ellipticity at 225 nm decreases sharply.

-

The resulting data is plotted as ellipticity versus temperature, creating a sigmoidal melting curve.

-

The melting temperature (T_m) is determined as the midpoint of this transition, often calculated as the temperature at the peak of the first derivative of the melting curve.[2]

-

Visualizations: Pathways and Workflows

Factors Influencing this compound Stability

The following diagram illustrates the logical relationships between the this compound triplet and the factors that modulate its effect on triple-helix stability.

Caption: Logical diagram of factors affecting this compound's role in stability.

Experimental Workflow for CMP Stability Analysis

This diagram outlines the typical experimental workflow for designing and characterizing a collagen-mimetic peptide to investigate the stability effects of a sequence like this compound.

Caption: Experimental workflow for analyzing collagen peptide stability.

Implications for Drug Development and Biomaterials

A precise understanding of how sequences like this compound modulate collagen stability is vital for several advanced applications:

-

Targeting Collagen: The molecular chaperone HSP47, essential for procollagen folding, recognizes X-Arg-Gly triplets.[17] Designing molecules that target these specific binding sites could offer a therapeutic strategy for fibrotic diseases where collagen production is dysregulated.[18]

-

Biomaterial Design: By incorporating this compound and other functional triplets into synthetic collagen-like polymers, it is possible to create biomaterials with tailored thermal stability, mechanical properties, and cell-binding capabilities.[14][19] The charged nature of arginine can also be exploited to control fibril assembly and interactions with other extracellular matrix components.[7]

-

Drug Delivery: Collagen-mimetic peptides can be used to create drug delivery vehicles that target areas of exposed or damaged collagen in pathological tissues, such as tumors or sites of inflammation.[5][20] Tuning the stability of these peptides is critical for ensuring they remain intact and functional under physiological conditions.

Conclusion

The this compound triplet is a significant contributor to the local stability of the collagen triple-helix, with a potency comparable to the canonical Gly-Pro-Hyp triplet when placed in a favorable sequence context. Its stabilizing influence is maximized when arginine is in the Y-position and is not repeated contiguously, which would lead to electrostatic repulsion. The underlying mechanisms for its stabilizing effect include the potential for interchain hydrogen bonding and cation-π interactions. The quantitative data and experimental protocols detailed in this guide provide a framework for researchers to further investigate collagen structure and to design novel collagen-based technologies for therapeutic and materials science applications.

References

- 1. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. news-medical.net [news-medical.net]

- 4. Stabilization of Collagen-Model, Triple-Helical Peptides for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. The Versatility of Collagen in Pharmacology: Targeting Collagen, Targeting with Collagen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gly-Pro-Arg confers stability similar to Gly-Pro-Hyp in the collagen triple-helix of host-guest peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Contributions of cation-π interactions to the collagen triple helix stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cation-π Interactions and Their Role in Assembling Collagen Triple Helices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO2006084189A2 - Method for determining thermal stability of collagen or collagen-like peptide - Google Patents [patents.google.com]

- 12. pnas.org [pnas.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of Collagen-like Peptide Polymers by Native Chemical Ligation | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Xaa-Arg-Gly triplets in the collagen triple helix are dominant binding sites for the molecular chaperone HSP47 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Understanding collagen interactions and their targeted regulation by novel drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Targeting Collagen for Diagnostic Imaging and Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Pro-Arg-Gly (PRG) Peptides and Their Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pro-Arg-Gly (PRG) tripeptide and its related proline- and arginine-containing peptide sequences represent a fascinating and diverse class of bioactive molecules. Arising from the breakdown of extracellular matrix proteins or endogenous synthesis, these small peptides have been implicated in a wide array of physiological and pathological processes, ranging from coagulation and metabolic regulation to cancer progression and neuroprotection. Their varied mechanisms of action, often involving precise interactions with specific cellular receptors and signaling pathways, make them compelling targets for therapeutic development.

This technical guide provides an in-depth exploration of the core mechanisms of action of this compound and its key analogs: Gly-Pro-Arg (GPR), Gly-Pro-Arg-Pro (GPRP), Pro-Gly-Pro (PGP), and the Pro-Arg (PR) dipeptide. It is designed to be a comprehensive resource, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling networks involved.

This compound (PRG): A Regulator of Cell Migration, Coagulation, and Metabolism

The tripeptide this compound (PRG) has emerged as a pleiotropic signaling molecule with distinct mechanisms of action depending on the cellular context.

Role as a PDZ-RhoGEF in Cancer Cell Migration

In the context of oncology, PRG has been identified as a PDZ-RhoGEF (postsynaptic density 95/discs large/zonula occludens-1-Rho guanine nucleotide exchange factor). It plays a critical role in gastrin-releasing peptide receptor (GRPR)-mediated colon cancer cell migration.

Signaling Pathway:

The signaling cascade initiated by GRPR activation involves the heterotrimeric G protein Gα13, which in turn activates PRG. As a RhoGEF, PRG facilitates the exchange of GDP for GTP on the small GTPase RhoA, leading to its activation. Activated RhoA then stimulates Rho-associated kinase (ROCK), which ultimately promotes the cellular changes necessary for migration. Furthermore, this pathway contributes to the expression of cyclooxygenase-2 (Cox-2), an enzyme involved in inflammatory processes that can further support cancer progression.

Pro-Arg-Gly and Fibrin Polymerization Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the inhibitory effects of the Pro-Arg-Gly (PRG) peptide sequence, particularly in the form of Gly-Pro-Arg-Pro (GPRP), on fibrin polymerization. Fibrin polymerization is a critical step in the blood coagulation cascade, and its modulation is a key area of interest for the development of novel antithrombotic therapies. This document details the mechanism of action of PRG-containing peptides, presents quantitative data on their inhibitory activity, outlines relevant experimental protocols, and provides visual representations of the key processes.

Mechanism of Action: Competitive Inhibition of "Knob-Hole" Interactions

The formation of a stable fibrin clot is a multi-step process initiated by the enzymatic cleavage of fibrinopeptides A and B from the N-termini of the Aα and Bβ chains of fibrinogen by thrombin. This cleavage exposes new N-terminal sequences, often referred to as "knobs," which can then bind to complementary "holes" located in the D-domains of other fibrin monomers.

The Gly-Pro-Arg sequence, exposed at the N-terminus of the α-chain after fibrinopeptide A release, acts as a "knob" (termed 'A'). This 'A' knob specifically binds to a pre-existing pocket, or "hole" (termed 'a'), in the γ-chain of the D-domain of another fibrinogen molecule.[1][2] This "knob-hole" interaction is the primary driving force for the spontaneous, non-covalent self-assembly of fibrin monomers into protofibrils, which then aggregate to form a three-dimensional fibrin network.[1][3]

Peptides containing the this compound sequence, such as Gly-Pro-Arg-Pro (GPRP), function as competitive inhibitors of this process.[4][5] GPRP mimics the native 'A' knob sequence (Gly-Pro-Arg-Val) and binds to the 'a' polymerization pocket in the γ-chain of the fibrinogen D-domain.[3][6] By occupying this binding site, GPRP prevents the interaction between the 'A' knob of a fibrin monomer and the 'a' hole of another, thereby inhibiting the polymerization of fibrin monomers into a stable clot.[5] The crystal structure of the 30-kDa C-terminal fragment of the fibrinogen γ chain complexed with GPRP has confirmed the location of this polymerization pocket.[3][7]

Beyond steric hindrance of polymerization, the binding of GPRP to the D-domain of fibrinogen has also been shown to inhibit the Factor XIIIa-catalyzed cross-linking of fibrin.[8] Factor XIIIa, a transglutaminase, is responsible for forming covalent bonds between the γ-chains and α-chains of adjacent fibrin monomers, which stabilizes the clot. GPRP modifies the glutamine residues in the α- and γ-chains that are essential for this cross-linking, acting as a reversible, noncompetitive inhibitor of this process.[8]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound containing peptides has been quantified through various biophysical and biochemical assays. The following tables summarize key quantitative data from the literature.

| Peptide/Compound | Target | Parameter | Value | Reference |

| Gly-Pro-Arg-Pro (GPRP) | Fibrinogen | Association Constant (Ka) | ~5 x 10⁴ M⁻¹ | [4] |

| Gly-Pro-Arg-Pro (GPRP) | Fragment D | Association Constant (Ka) | ~5 x 10⁴ M⁻¹ | [4] |

| Gly-Pro-Arg-Pro (GPRP) | Fibrinogen | Dissociation Constant (Kd) | 25 µM | [1] |

| Gly-His-Arg-Pro (GHRP) | Fibrinogen | Dissociation Constant (Kd) | 140 µM | [1] |

Table 1: Binding Affinities of Inhibitory Peptides

| Inhibitor | Condition | Concentration for Inhibition | Effect | Reference |

| Gly-Pro-Arg | desA-fibrin & desAB-fibrin polymerization | - | Less than half as effective as GPRP | [4] |

| Gly-Pro-Arg-Pro (GPRP) | desA-fibrin polymerization | 1.0 mM | Clot liquefaction | [9] |

| Gly-Pro-Arg-Pro (GPRP) | desAB-fibrin polymerization | 15.0 mM | Clot liquefaction | [9] |

| Gly-Pro-Arg-Pro (GPRP) | Bovine fibrinogen (0.2%) with thrombin (0.5 U/ml) | 1.5 mg/ml | Gelation prevention | [9] |

| Gly-Pro-Arg | desA-fibrin & desAB-fibrin aggregation at 10⁻³ M Ca²⁺ | Not specified | Inhibition | [10][11] |

| Gly-Pro-Arg | desAB-fibrin polymerization at 10⁻⁵ M Ca²⁺ | Not specified | Inhibition abolished | [10][11] |

| Gly-Arg-Gly-Asp-Ser-Pro | Fibrinogen binding to ADP and thrombin-stimulated platelets | 10-200 µM | >90% inhibition at high concentrations | [12] |

Table 2: Inhibitory Concentrations and Effects

Experimental Protocols

The study of this compound mediated inhibition of fibrin polymerization involves a variety of experimental techniques. Below are detailed methodologies for key experiments.

Fibrin Polymerization Turbidity Assay

This assay measures the aggregation of fibrin monomers by monitoring the increase in turbidity of the solution over time.

Materials:

-

Purified human fibrinogen

-

Bovine thrombin or batroxobin (a snake venom protease that only cleaves fibrinopeptide A)

-

Buffer: Tris-buffered saline (TBS), pH 7.4, containing CaCl₂ (e.g., 5 mM)

-

Inhibitory peptide (e.g., Gly-Pro-Arg-Pro)

-

Spectrophotometer with temperature control

Procedure:

-

Prepare a stock solution of fibrinogen in the reaction buffer. A typical final concentration is 0.5-1.0 mg/mL.

-

Prepare serial dilutions of the inhibitory peptide in the reaction buffer.

-

In a cuvette, mix the fibrinogen solution with either the inhibitory peptide solution or buffer (for control).

-

Initiate the polymerization by adding thrombin or batroxobin to the cuvette. A typical final concentration for thrombin is 0.1-0.5 U/mL.

-

Immediately place the cuvette in the spectrophotometer and record the change in absorbance (turbidity) at 350 nm over time at a constant temperature (e.g., 37°C).

-

The lag time, rate of polymerization (slope of the linear phase), and final turbidity are recorded and compared between the control and peptide-treated samples.

Clotting Time Assay

This assay measures the time it takes for a visible clot to form in plasma or a purified fibrinogen solution in the presence and absence of an inhibitor.

Materials:

-

Citrated human plasma or purified fibrinogen solution

-

Thrombin solution

-

Inhibitory peptide (e.g., Gly-Pro-Arg-Pro)

-

Coagulometer or a water bath and stopwatch

Procedure:

-

Pre-warm the plasma or fibrinogen solution to 37°C.

-

Add a known concentration of the inhibitory peptide or buffer (control) to the plasma/fibrinogen solution and incubate for a short period (e.g., 1-2 minutes) at 37°C.

-

Add a standardized amount of thrombin to initiate clotting.

-

Start the timer immediately upon thrombin addition.

-

Stop the timer when the first visible signs of a fibrin clot appear.

-

The clotting time is recorded and compared between the control and inhibitor-treated samples.

Equilibrium Binding Studies

These studies are performed to determine the binding affinity (e.g., dissociation constant, Kd) of the inhibitory peptide to fibrinogen or its fragments.

Materials:

-

Purified fibrinogen or fibrinogen fragment D

-

Fluorescently labeled inhibitory peptide (e.g., Dansyl-Gly-Pro-Arg-Pro)

-

Buffer: TBS, pH 7.4

-

Fluorometer

Procedure:

-

Prepare a solution of the fluorescently labeled peptide at a fixed concentration in the buffer.

-

Measure the initial fluorescence intensity of the peptide solution.

-

Titrate the peptide solution with increasing concentrations of fibrinogen or fragment D.

-

After each addition of the protein, allow the mixture to equilibrate and then measure the change in fluorescence intensity or anisotropy.

-

The binding data is then plotted and fitted to a binding isotherm (e.g., Scatchard plot or non-linear regression) to calculate the dissociation constant (Kd).

Visualizing the Molecular Interactions and Pathways

Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in fibrin polymerization and its inhibition.

Caption: The process of fibrin polymerization from fibrinogen activation to a stabilized clot.

Caption: Competitive inhibition of fibrin polymerization by a this compound peptide.

Conclusion

Peptides containing the this compound sequence, particularly GPRP, are potent and well-characterized inhibitors of fibrin polymerization. Their mechanism of action, centered on the competitive inhibition of the crucial "knob-hole" interactions, provides a strong basis for their potential as therapeutic agents. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit this inhibitory pathway for the development of novel antithrombotic drugs. The continued investigation into the structure-activity relationships of these peptides and their in vivo efficacy will be critical in translating these findings into clinical applications.

References

- 1. Mechanisms of fibrin polymerization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The primary fibrin polymerization pocket: Three-dimensional structure of a 30-kDa C-terminal γ chain fragment complexed with the peptide Gly-Pro-Arg-Pro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. Polymerization of fibrin: direct observation and quantification of individual B:b knob-hole interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A double-headed Gly-Pro-Arg-Pro ligand mimics the functions of the E domain of fibrin for promoting the end-to-end crosslinking of γ chains by factor XIIIa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The primary fibrin polymerization pocket: three-dimensional structure of a 30-kDa C-terminal gamma chain fragment complexed with the peptide Gly-Pro-Arg-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic Inhibitor of Fibrin Polymerization [loxo.de]

- 10. Inhibition of fibrin polymerization by fragment d is affected by calcium, Gly-Pro-Arg and Gly-His-Arg. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 11. Inhibition of fibrin polymerization by fragment d is affected by calcium, Gly-Pro-Arg and Gly-His-Arg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of Arg-Gly-Asp-containing peptides on fibrinogen and von Willebrand factor binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Peptide-Receptor Binding Studies with a Focus on the Pro-Arg-Gly Motif

For researchers, scientists, and drug development professionals, understanding the intricacies of peptide-receptor interactions is fundamental to advancing therapeutic innovation. This guide provides a comprehensive overview of the core principles and methodologies involved in receptor binding studies, with a special clarification on the term "Pro-Arg-Gly" (PRG) as it appears in scientific literature. While a specific receptor for the tripeptide this compound is not prominently documented, this sequence is part of larger peptides and the acronym "PRG" often refers to an intracellular signaling protein, PDZ-RhoGEF. This whitepaper will address this ambiguity and furnish a robust framework for conducting peptide-receptor binding assays.

Deciphering "this compound" in Receptor Binding Context

Initial investigation into "this compound receptor binding" reveals two primary interpretations of "PRG":

-

PDZ-RhoGEF (PRG): In the context of signal transduction, PRG commonly stands for Postsynaptic density 95/disk-large/ZO-1 (PDZ)-RhoGEF. This is an intracellular guanine nucleotide exchange factor that plays a crucial role in the Gα13 signaling pathway, particularly downstream of G protein-coupled receptors (GPCRs) like the Gastrin-Releasing Peptide Receptor (GRPR)[1]. It is not a ligand that binds to a cell-surface receptor but rather a component of an intracellular signaling cascade.

-

This compound Containing Peptides: The sequence this compound can be found within various peptides. For instance, proline- and arginine-rich peptides have been studied as allosteric modulators of the proteasome[2]. However, the tripeptide itself is not widely recognized as a standalone ligand with a specific, dedicated receptor.

Given this, this guide will focus on the broader principles of peptide-receptor binding studies, using the well-characterized GRPR system and its downstream signaling involving PDZ-RhoGEF (PRG) as a primary example.

Quantitative Data on Peptide-Receptor Interactions

The precise quantification of binding affinity is paramount in drug development. Key parameters include the equilibrium dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), and the half-maximal effective concentration (EC50). Due to the lack of a defined receptor for a "this compound" tripeptide, the following table presents example quantitative data for the interaction of Gastrin-Releasing Peptide (GRP) with its receptor, GRPR.

| Ligand | Receptor | Cell Line | Assay Type | Binding Affinity (Kd) | IC50/EC50 | Reference |

| Gastrin-Releasing Peptide (GRP) | GRPR | Caco-2 | Radioligand Binding | Not Specified | Not Specified | [1] |

| 125I-labeled Vasoactive Intestinal Peptide | VIP Receptor | Lung Homogenate | Radioligand Binding | Not Specified | Not Specified | [3] |

| NMDA Receptor Agonists | NMDA Receptor | Rat Cortical Neurons | Electrophysiology | 18 nM (Glycine) | Not Specified | [4] |

Note: This table is illustrative. Researchers should consult specific literature for the quantitative data relevant to their peptide and receptor of interest.

Experimental Protocols for Receptor Binding Assays

A variety of in vitro methods are available to characterize peptide-receptor interactions. The choice of assay depends on factors such as the nature of the receptor, the availability of labeled ligands, and the desired throughput.

This classic technique is used to determine the affinity and specificity of a ligand for its receptor.

Objective: To quantify the binding of a radiolabeled peptide to its receptor on cell membranes or intact cells.

Materials:

-

Radiolabeled peptide (e.g., ¹²⁵I- or ³H-labeled)

-

Cell membranes or whole cells expressing the target receptor

-

Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

-

Unlabeled competitor ligand

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Protocol:

-

Receptor Preparation: Prepare cell membranes from tissues or cultured cells known to express the receptor of interest.

-

Assay Setup: In a multi-well plate, set up triplicate tubes for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add radiolabeled ligand and receptor preparation to the binding buffer.

-

Non-specific Binding: Add radiolabeled ligand, receptor preparation, and a high concentration of unlabeled competitor ligand.

-

Competitive Binding: Add radiolabeled ligand, receptor preparation, and varying concentrations of the unlabeled test compound.

-

-

Incubation: Incubate the reactions at a specific temperature for a predetermined time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the receptor-bound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competitive binding assays, plot the percentage of specific binding against the log concentration of the unlabeled competitor to determine the IC50. The Kd can be determined from saturation binding experiments[5][6].

This method offers a non-radioactive alternative for measuring ligand-receptor interactions.

Objective: To determine the binding affinity of a peptide to its receptor using an ELISA format.

Materials:

-

Recombinant receptor protein

-

Biotinylated peptide ligand

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

ELISA plates

-

Coating buffer (e.g., carbonate-bicarbonate buffer)

-

Blocking buffer (e.g., PBS with BSA or non-fat milk)

-

Wash buffer (e.g., PBS with Tween-20)

-

TMB substrate

-

Stop solution (e.g., H₂SO₄)

-

Plate reader

Protocol:

-

Receptor Coating: Coat the wells of an ELISA plate with the recombinant receptor protein diluted in coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate multiple times with wash buffer to remove unbound receptor.

-

Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

-

Ligand Binding: Add varying concentrations of the biotinylated peptide ligand to the wells and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate to remove unbound ligand.

-

Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate to remove unbound conjugate.

-

Signal Development: Add TMB substrate to each well and incubate in the dark until a blue color develops.

-

Stopping the Reaction: Add stop solution to each well to turn the color yellow.

-

Data Acquisition: Measure the absorbance at 450 nm using a plate reader.

-

Data Analysis: Plot the absorbance against the log concentration of the biotinylated ligand to determine the binding affinity[7].

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is crucial for comprehension and execution. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

Gastrin-Releasing Peptide (GRP) binding to its receptor (GRPR) initiates a signaling cascade that can involve the Gα13 subunit of the G protein. This, in turn, activates PDZ-RhoGEF (PRG), which promotes the exchange of GDP for GTP on RhoA, leading to the activation of downstream effectors like ROCK and subsequent cellular responses such as cell migration[1].

GRPR signaling cascade via PDZ-RhoGEF (PRG).

The following diagram outlines the key steps in a competitive radioligand binding assay, a common method for determining the affinity of a test compound for a receptor.

References

- 1. Gα13/PDZ-RhoGEF/RhoA Signaling Is Essential for Gastrin-Releasing Peptide Receptor–Mediated Colon Cancer Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Developmental Changes in NMDA Receptor Glycine Affinity and Ifenprodil Sensitivity Reveal Three Distinct Populations of NMDA Receptors in Individual Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radioligand Binding Using 125Labeled Peptides | Springer Nature Experiments [experiments.springernature.com]

- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

In Silico Modeling of Pro-Arg-Gly Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in silico modeling of Pro-Arg-Gly (PRG) and functionally similar Arg-Gly-Asp (RGD) peptide interactions. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to computationally investigate these critical biological motifs. This guide covers the theoretical underpinnings, practical methodologies for both computational and experimental approaches, and the visualization of relevant biological pathways and workflows.

Introduction to this compound (PRG) and Arg-Gly-Asp (RGD) Motifs

The tripeptide motifs this compound (PRG) and Arg-Gly-Asp (RGD) are of significant interest in biochemistry and drug development. The RGD motif is a well-established cell adhesion sequence found in numerous extracellular matrix (ECM) proteins, including fibronectin, vitronectin, and fibrinogen.[1][2] It is recognized by integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing a pivotal role in processes such as cell adhesion, migration, proliferation, and survival.[2][3] The Gly-Pro-Arg (GPR) sequence, a close relative of PRG, has been shown to be involved in processes like fibrinogen aggregation.[4][5]

The unique structural and chemical properties of proline, arginine, and glycine contribute to the specific functions of these motifs. Proline's rigid ring structure introduces conformational constraints, while arginine's guanidinium group is positively charged and can form strong electrostatic interactions and hydrogen bonds. Glycine, the smallest amino acid, provides flexibility to the peptide backbone. Understanding the interactions of these motifs at a molecular level is crucial for elucidating their roles in health and disease and for the rational design of therapeutics.

In Silico Modeling Approaches

In silico modeling offers powerful tools to investigate PRG/RGD interactions at an atomic level, providing insights that can be challenging to obtain through experimental methods alone. The primary computational techniques employed are molecular dynamics simulations and molecular docking.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular systems, allowing for the characterization of conformational changes, interaction energies, and the influence of the solvent environment.

Workflow for Molecular Dynamics Simulation of a Peptide-Protein Complex:

Caption: Workflow for MD simulation of peptide-protein interactions.

Experimental Protocol: Molecular Dynamics Simulation of a PRG/RGD Peptide with a Protein

This protocol provides a general outline for setting up and running an MD simulation using GROMACS, a popular open-source MD engine.

-

System Preparation:

-

Obtain Structures: Download the crystal structure of the protein-peptide complex from the Protein Data Bank (PDB) or generate a model using homology modeling.

-

Prepare Protein and Peptide: Separate the protein and peptide chains. Use tools like pdb2gmx in GROMACS to add missing hydrogen atoms, assign protonation states appropriate for the desired pH (typically 7.4), and generate a topology file.

-

Force Field Selection: Choose an appropriate force field. The CHARMM and AMBER force fields are widely used for protein simulations.[6][7][8] Ensure that parameters for any non-standard residues are available or can be generated.

-

Create Simulation Box: Define a simulation box (e.g., cubic, dodecahedron) and solvate the protein-peptide complex with a chosen water model (e.g., TIP3P, SPC/E).

-

Add Ions: Add ions (e.g., Na+, Cl-) to neutralize the system and to mimic physiological salt concentrations (e.g., 150 mM).

-

-

Simulation:

-

Energy Minimization: Perform energy minimization using the steepest descent algorithm to relax the system and remove any steric clashes.

-

Equilibration:

-

NVT Ensemble (Canonical): Equilibrate the system at a constant number of particles (N), volume (V), and temperature (T) to allow the solvent to equilibrate around the solute.

-

NPT Ensemble (Isothermal-Isobaric): Equilibrate at a constant number of particles (N), pressure (P), and temperature (T) to bring the system to the desired temperature and pressure.

-

-

Production Run: Run the production MD simulation for a desired length of time (nanoseconds to microseconds) to generate the trajectory for analysis.

-

-

Analysis:

-

Trajectory Analysis: Analyze the trajectory to assess the stability of the simulation (e.g., Root Mean Square Deviation - RMSD, Root Mean Square Fluctuation - RMSF) and to investigate specific interactions (e.g., hydrogen bond analysis).

-

Interaction Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy.

-

Advanced Techniques: For more accurate binding free energy calculations, employ methods like umbrella sampling or free energy perturbation (FEP).

-

Table 1: Key Parameters for MD Simulations

| Parameter | Typical Value/Choice | Description |

| Force Field | CHARMM36m, AMBER ff14SB | A set of parameters describing the potential energy of the system. |

| Water Model | TIP3P, SPC/E | A model representing the water molecules in the simulation. |

| Ensemble | NVT, NPT | Statistical mechanics ensemble used for equilibration and production runs. |

| Temperature | 300 K or 310 K | The temperature at which the simulation is run, typically physiological temperature. |

| Pressure | 1 bar | The pressure at which the simulation is run. |

| Time Step | 2 fs | The time interval between successive steps in the integration of the equations of motion. |

| Simulation Length | 100 ns - 1 µs | The total duration of the production simulation. Longer simulations provide better sampling. |

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (peptide) when bound to a receptor (protein) to form a stable complex. It is a computationally less expensive method than MD simulation and is often used for virtual screening of large compound libraries.

Workflow for Molecular Docking of a Peptide to a Protein:

Caption: Workflow for molecular docking of a peptide to a protein.

Experimental Protocol: Molecular Docking of a PRG/RGD Peptide

This protocol outlines the general steps for performing peptide-protein docking using a tool like AutoDock Vina.

-

Preparation:

-

Receptor Preparation: Start with a PDB structure of the target protein. Remove water molecules and any co-crystallized ligands. Add polar hydrogen atoms and assign partial charges.

-

Ligand Preparation: Generate a 3D structure of the PRG/RGD peptide. This can be done using peptide building tools or from a known structure. Assign partial charges and define rotatable bonds.

-

-

Docking:

-

Grid Box Definition: Define a search space (grid box) on the receptor that encompasses the putative binding site.

-

Run Docking: Execute the docking program, which will sample different conformations and orientations of the peptide within the defined grid box.

-

-

Analysis:

-

Scoring and Ranking: The docking program will output a set of predicted binding poses, each with a corresponding binding score (e.g., binding affinity in kcal/mol).

-

Visualization and Analysis: Visualize the top-ranked poses in a molecular graphics program to analyze the interactions (e.g., hydrogen bonds, electrostatic interactions) between the peptide and the protein.

-

Refinement (Optional): The best docking pose can be used as a starting structure for a short MD simulation to refine the complex and assess its stability.

-

Experimental Validation and Quantitative Data

Computational models should be validated with experimental data. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly used to quantitatively measure binding affinities.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., peptide) to a ligand (e.g., protein) immobilized on a sensor chip in real-time.

Experimental Protocol: Surface Plasmon Resonance

-

Immobilization: Covalently attach the purified protein (ligand) to the sensor chip surface using amine coupling chemistry.

-

Binding Assay: Flow different concentrations of the peptide (analyte) over the sensor chip.

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the ligand.

-

Data Analysis: Fit the binding data to a suitable model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Experimental Protocol: Isothermal Titration Calorimetry

-

Sample Preparation: Prepare solutions of the purified protein and peptide in the same buffer to minimize heats of dilution.

-

Titration: Titrate the peptide solution from a syringe into the protein solution in the sample cell of the calorimeter.

-

Heat Measurement: Measure the heat change after each injection.

-

Data Analysis: Integrate the heat signals and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[9]

Table 2: Quantitative Binding Data for PRG/RGD-like Peptides

| Peptide | Interacting Protein | Method | Binding Affinity (KD or IC50) | Reference |

| Gly-Pro-Arg-Pro | Fibrinopeptide A | NMR | ~1 x 10-4 M | [4][5] |

| RGD Peptides | Integrin αvβ3 | Molecular Dynamics | - | [10] |

| RWRFPARP (MBM1) | Menin | BLI-assisted AS-MS | 3800 nM | [11] |

| Optimized MBM1 | Menin | BLI-assisted AS-MS | 34 nM | [11] |

| Biotin-murine EGF | EGFR-Fc | Alpha Assay | ~2.8 nM | [12] |

| HDM2 | p53 peptide | Alpha Assay | ~0.3 µM | [12] |

Signaling Pathways Involving RGD Motifs

The RGD motif is a key player in mediating cell adhesion and signaling through its interaction with integrins. The binding of RGD-containing ECM proteins like fibronectin to integrins triggers a cascade of intracellular events known as outside-in signaling.

Integrin-Fibronectin Signaling Pathway:

Caption: Simplified Integrin-Fibronectin Signaling Pathway.

Upon binding of the RGD motif in fibronectin to integrin receptors, the integrins cluster and recruit focal adhesion kinase (FAK) to the plasma membrane.[8] This leads to the autophosphorylation of FAK, creating a binding site for Src family kinases. Src then further phosphorylates FAK, leading to the recruitment of other signaling molecules like Grb2-SOS, which in turn activates the Ras-MAPK pathway.[13] FAK can also activate the PI3K-Akt pathway.[8] These signaling cascades ultimately regulate a variety of cellular responses, including cell adhesion, migration, proliferation, and survival.[3][8]

Conclusion